Indoloquinolinas
Indoloquinolines are a class of heterocyclic compounds derived from the fusion of an indole ring and a quinoline ring. These molecules exhibit a unique structural framework characterized by their aromatic nature, which contributes to their diverse biological activities and potential applications in pharmaceuticals and materials science. Indoloquinolines have been found to possess significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects due to the presence of multiple functional groups capable of interacting with biomolecules. Their chemical versatility allows for facile modification through various synthetic routes, enabling the development of new derivatives with improved bioactivity or tailored physical properties. These compounds are increasingly investigated as promising leads in drug discovery and material engineering, owing to their structural complexity and inherent biological reactivity.

Estrutura | Nome químico | CAS | MF |
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5-Oxide-10H-Indolo[3,2-b]quinoline | 13220-52-5 | C15H10N2O |
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5H-Quindoline, 5-methyl-11-(9H-pyrido[3,4-b]indol-9-yl)- | 171090-86-1 | C27H18N4 |
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8-epi Nicergoline | 58001-19-7 | C24H26BrN3O3 |
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Dyrk1A-IN-5 | 1685235-41-9 | C16H9IN2O2 |
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10H-Indolo[3,2-b]quinoline-11-carboxylic acid | 109130-49-6 | C16H10N2O2 |
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11H-Indolo3,2-cquinoline | 239-09-8 | C15H10N2 |
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Ergoline,8-(iodomethyl)-6-propyl-, (8b)- (9CI) | 109297-73-6 | C18H23IN2 |
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Sulfamide,N,N-diethyl-N'-[(8a)-6-propylergolin-8-yl]- (9CI) | 104317-90-0 | C21H32N4O2S |
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Cianergoline | 74627-35-3 | C19H22N4O |
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Urea,N,N-diethyl-N'-[(8a)-6-propylergolin-8-yl]- | 77650-95-4 | C22H32N4O |
Literatura Relacionada
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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